3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride
Description
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s structure features a sulfur atom and a nitrogen atom within a bicyclic framework, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-6(4-10)7-5;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWXCEJCYBWYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC1N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to form the bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
Scientific Research Applications
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic structure but features an oxygen atom instead of a sulfur atom.
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride: Another similar compound with an oxygen atom in the bicyclic framework.
Uniqueness
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is a bicyclic compound notable for its unique structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly as a neurotransmitter reuptake inhibitor.
- Molecular Formula : C₆H₁₂ClNO₂S
- Molecular Weight : 197.68 g/mol
- CAS Number : 2101562-66-5
The compound features sulfonyl groups that contribute to its chemical reactivity, allowing it to participate in various biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Neurotransmitter Reuptake Inhibition : It has shown efficacy in inhibiting the reuptake of serotonin, norepinephrine, and dopamine in vitro. This suggests potential applications in treating mood disorders such as depression and anxiety .
Table 1: Neurotransmitter Interaction Profile
| Neurotransmitter | Reuptake Inhibition | Potential Therapeutic Use |
|---|---|---|
| Serotonin | Yes | Depression |
| Norepinephrine | Yes | Anxiety |
| Dopamine | Yes | Mood Regulation |
The mechanism by which this compound exerts its effects involves interaction with various neurotransmitter transporters and receptors in the nervous system. The presence of sulfonyl groups enhances its selectivity towards specific neurotransmitter systems .
Case Studies
- Mood Disorders : In a study focusing on the effects of neurotransmitter reuptake inhibitors, compounds similar to 3-Thia-8-azabicyclo[3.2.1]octane were shown to significantly improve symptoms in animal models of depression .
- Anxiety Models : Another investigation demonstrated that administration of this compound led to reduced anxiety-like behavior in rodent models, suggesting its potential as an anxiolytic agent .
Structural Comparisons
The structural uniqueness of this compound allows for comparison with similar compounds:
Table 2: Structural Comparisons
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Oxa-8-azabicyclo[3.2.1]octane | Contains an oxygen atom instead of sulfur | Different pharmacological profile |
| Tropine derivatives | Contains a tropane ring | Specific effects on muscarinic receptors |
Q & A
Q. Methodological Notes
- Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to resolve enantiomers .
- Impurity Profiling: Combine LC-MS with NMR for structural elucidation of unknown byproducts .
- Metabolic Stability: Employ hepatocyte incubation assays coupled with high-resolution MS for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
